PPQ-102 is a potent, small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [] It belongs to the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of CFTR inhibitors. [] PPQ-102 has been extensively studied for its potential in treating cystic fibrosis and polycystic kidney disease (PKD), and more recently, for its antiviral activity against SARS-CoV-2. [, , ] Notably, PPQ-102 is uncharged at physiological pH, distinguishing it from previous CFTR inhibitors and eliminating concerns related to membrane potential-dependent cellular partitioning or block efficiency. []
PPQ-102 and its analogues can be efficiently synthesized in 5-6 steps with overall yields ranging from 11-61%. [] The synthesis involves modifications to a core PPQ structure, including substitutions on the furan ring, alterations to the secondary amine group, and carboxylation. [] For a detailed synthetic route and specific reaction conditions, refer to the paper by Becq et al. (2011). []
PPQ-102 possesses a characteristic pyrimido-pyrrolo-quinoxalinedione core structure. [] This core is substituted with a 5-methylfuran-2-yl group at the 6-position and a phenyl group at the 11-position. [] The molecule also contains two ketone groups at positions 8 and 10, and two methyl groups at positions 7 and 9. []
PPQ-102 exerts its effects by inhibiting the CFTR chloride channel. [] Unlike other CFTR inhibitors, PPQ-102 demonstrates voltage-independent inhibition, meaning its efficacy is not influenced by the membrane potential. [] Patch-clamp analysis reveals that PPQ-102 stabilizes the CFTR channel in its closed state, effectively blocking chloride ion transport. []
PPQ-102 is an uncharged molecule at physiological pH, a unique characteristic among CFTR inhibitors. [] This property contributes to its voltage-independent inhibition of the CFTR channel. [] Additionally, BPO-27, a derivative of PPQ-102, exhibits greater metabolic stability and aqueous solubility compared to PPQ-102, indicating potential for improved pharmacokinetic properties. [] Information regarding other physical and chemical properties such as molar extinction coefficients, effective atomic number, and electron density can be found in the paper by Kaushik et al. (2013). []
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2